Boc-asp(osu)-obzl
CAS No.: 140171-25-1
Cat. No.: VC21543661
Molecular Formula: C20H24N2O8
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 140171-25-1 |
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Molecular Formula | C20H24N2O8 |
Molecular Weight | 420.4 g/mol |
IUPAC Name | 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Standard InChI | InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 |
Standard InChI Key | TXDSPBVBULXZBT-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Chemical Structure and Properties
Boc-Asp(OSu)-OBzl possesses distinct chemical and physical properties that optimize its performance in peptide chemistry. The arrangement of functional groups in this compound is specifically designed to facilitate controlled chemical reactions .
The structural configuration involves:
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The N-hydroxysuccinimide (OSu) group attached to the β-carboxyl position
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The benzyl ester (OBzl) group protecting the α-carboxyl position
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The tert-butyloxycarbonyl (Boc) group protecting the amino functionality
This precise arrangement confers unique reactivity patterns that distinguish it from related compounds. The activated OSu ester makes this compound highly reactive toward primary amines, while the Boc and OBzl groups provide stability and selectivity during synthetic procedures.
Physical and Chemical Properties
Synthesis and Production Methods
Although the search results don't provide specific synthesis methods for Boc-Asp(OSu)-OBzl, the general approach likely follows established protocols for protected amino acids. The synthesis would typically involve a multi-step process:
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Protection of the α-amino group of aspartic acid with a Boc group
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Selective esterification of the α-carboxyl group with benzyl alcohol
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Activation of the β-carboxyl group with N-hydroxysuccinimide
The synthesis requires precise control of reaction conditions to ensure selectivity for the desired product and to prevent side reactions. Careful purification techniques would be employed to obtain the high-purity compound needed for peptide synthesis applications.
Applications in Peptide Chemistry and Bioconjugation
Boc-Asp(OSu)-OBzl finds its primary application in peptide synthesis, particularly where selective incorporation of aspartic acid residues is required . The compound's design allows for specific reactivity patterns that are essential in controlled peptide assembly.
Key Applications
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Peptide Bond Formation: The activated OSu ester facilitates efficient coupling with amino groups of other amino acids, enabling peptide bond formation under mild conditions.
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Bioconjugation: The compound is valuable for linking peptides to other biomolecules such as proteins and nucleic acids, contributing to the development of conjugated therapeutics .
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Drug Delivery Systems: Modified peptides created using this compound can serve as targeting moieties in drug delivery applications, enhancing the specificity of therapeutic agents.
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Research Tools: Peptides synthesized with this compound can be used as probes for studying biological processes and protein-protein interactions.
Comparative Analysis with Related Compounds
Boc-Asp(OSu)-OBzl is part of a family of protected aspartic acid derivatives used in peptide chemistry. Its isomer, Boc-Asp(OBzl)-OSu (CAS 13798-75-9), represents another important tool with different reactivity patterns due to the alternate positioning of the OSu and OBzl groups .
Comparison with Boc-Asp(OBzl)-OSu
The selection between these isomers depends on the specific requirements of the synthetic strategy, particularly regarding which carboxyl group needs to be activated for peptide coupling.
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